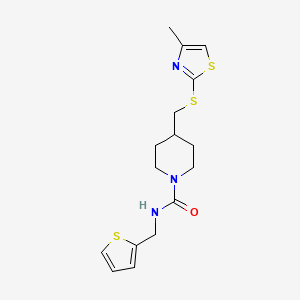![molecular formula C16H15F2NO4 B2553962 3-{[(3,4-Difluorophenyl)amino]methylidene}-1,5-dioxaspiro[5.5]undecane-2,4-dione CAS No. 369398-61-8](/img/structure/B2553962.png)
3-{[(3,4-Difluorophenyl)amino]methylidene}-1,5-dioxaspiro[5.5]undecane-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-{[(3,4-Difluorophenyl)amino]methylidene}-1,5-dioxaspiro[5.5]undecane-2,4-dione is a complex organic compound characterized by its unique spirocyclic structure. This compound features a spiro[5.5]undecane core with a dioxane ring and a difluorophenyl group attached via an amino methylene linkage. The presence of fluorine atoms in the phenyl ring enhances its chemical stability and reactivity, making it a valuable compound in various scientific research fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(3,4-Difluorophenyl)amino]methylidene}-1,5-dioxaspiro[5.5]undecane-2,4-dione typically involves the following steps:
Formation of the Spirocyclic Core: The spiro[5.5]undecane core is synthesized through a cyclization reaction involving a suitable precursor, such as a cyclohexanone derivative, and a diol. This reaction is often carried out under acidic conditions to facilitate the formation of the spirocyclic structure.
Introduction of the Dioxane Ring: The dioxane ring is introduced by reacting the spirocyclic core with an appropriate diol, such as ethylene glycol, under acidic conditions. This step ensures the formation of the 1,5-dioxaspiro[5.5]undecane structure.
Attachment of the Difluorophenyl Group: The difluorophenyl group is introduced through a nucleophilic substitution reaction involving a suitable precursor, such as 3,4-difluoroaniline. This reaction is typically carried out under basic conditions to promote the nucleophilic attack on the spirocyclic core.
Formation of the Amino Methylene Linkage: The final step involves the formation of the amino methylene linkage by reacting the difluorophenyl-substituted spirocyclic compound with formaldehyde under basic conditions. This step ensures the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product. Additionally, advanced purification techniques, such as chromatography and crystallization, are employed to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino methylene linkage, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can target the difluorophenyl group, potentially converting it to a more reactive intermediate.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate, typically used under acidic conditions.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used under basic conditions.
Substitution: Nucleophilic substitution reactions often involve reagents such as sodium hydroxide or potassium carbonate under basic conditions.
Major Products Formed
Oxidation: Oxidation of the amino methylene linkage can lead to the formation of corresponding oxides or imines.
Reduction: Reduction of the difluorophenyl group can yield reactive intermediates that can further react to form various derivatives.
Substitution: Substitution reactions can introduce a wide range of functional groups, leading to the formation of diverse derivatives with varying properties.
Aplicaciones Científicas De Investigación
3-{[(3,4-Difluorophenyl)amino]methylidene}-1,5-dioxaspiro[5.5]undecane-2,4-dione has several applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of spirocyclic compounds with potential pharmaceutical applications.
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions due to its unique structure and reactivity.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mecanismo De Acción
The mechanism of action of 3-{[(3,4-Difluorophenyl)amino]methylidene}-1,5-dioxaspiro[5.5]undecane-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorophenyl group enhances its binding affinity to these targets, while the spirocyclic core provides structural stability. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, leading to the modulation of biochemical pathways. Additionally, its unique structure allows it to interact with various cellular components, potentially leading to therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
3-{[(2,4-Difluorophenyl)amino]methylidene}-1,5-dioxaspiro[5.5]undecane-2,4-dione: This compound has a similar structure but with the difluorophenyl group substituted at different positions.
3-{[(3,5-Difluorophenyl)amino]methylidene}-1,5-dioxaspiro[5.5]undecane-2,4-dione: Another similar compound with the difluorophenyl group substituted at different positions.
3-{[(3,4-Dichlorophenyl)amino]methylidene}-1,5-dioxaspiro[5.5]undecane-2,4-dione: This compound has a dichlorophenyl group instead of a difluorophenyl group.
Uniqueness
The uniqueness of 3-{[(3,4-Difluorophenyl)amino]methylidene}-1,5-dioxaspiro[5.5]undecane-2,4-dione lies in its specific substitution pattern and the presence of fluorine atoms, which enhance its chemical stability and reactivity. The spirocyclic core provides structural rigidity, making it a valuable compound for various scientific applications.
Propiedades
IUPAC Name |
3-[(3,4-difluoroanilino)methylidene]-1,5-dioxaspiro[5.5]undecane-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F2NO4/c17-12-5-4-10(8-13(12)18)19-9-11-14(20)22-16(23-15(11)21)6-2-1-3-7-16/h4-5,8-9,19H,1-3,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNZXHVNOZDJDEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)OC(=O)C(=CNC3=CC(=C(C=C3)F)F)C(=O)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F2NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Rac-tert-butyl (3r,4r)-3-hydroxy-4-[methyl(prop-2-yn-1-yl)amino]-1,2,3,4-tetrahydroquinoline-1-carboxylate](/img/structure/B2553886.png)
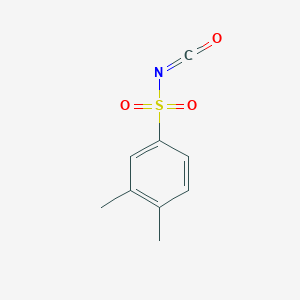
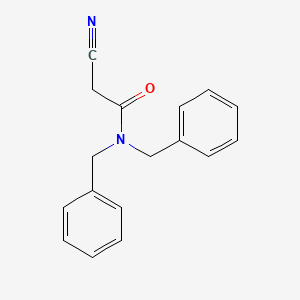
![4-fluoro-N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}-2-methylbenzene-1-sulfonamide](/img/structure/B2553890.png)
![N-{[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}-N-(4-methoxyphenyl)benzenesulfonamide](/img/structure/B2553891.png)
![4-(4-ethylphenoxy)-6-[4-(piperidine-1-carbonyl)piperidin-1-yl]pyrimidine](/img/structure/B2553892.png)
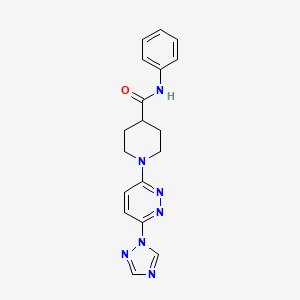
![(E)-2-(4-chlorophenyl)-5-(2-ethoxybenzylidene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B2553894.png)
![3-(3-fluorobenzyl)-7-(2-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2553897.png)
![ethyl 2-(7-{[(tert-butoxy)carbonyl]amino}-4,5,6,7-tetrahydro-2H-indazol-2-yl)acetate](/img/structure/B2553898.png)

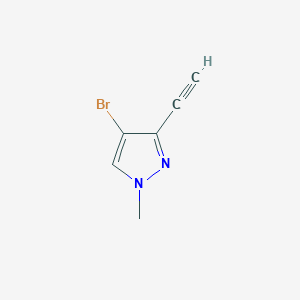
![N-(4-methoxyphenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2553901.png)
